5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine
Overview
Description
5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a chloro group at the 5-position and an amino group at the 3-position, as well as a pyrazole ring attached at the 6-position
Mechanism of Action
Target of Action
Similar compounds have shown significant activity on various kinases . For instance, pyrazole derivatives have been reported to have antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to interact with their targets in a way that leads to changes in cellular processes . For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a pyrazole derivative, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds have shown significant activity against various cell lines . For instance, a pyrazole derivative displayed superior antipromastigote activity .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Biochemical Analysis
Biochemical Properties
5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound can act as a ligand for metal ions, forming complexes that can catalyze oxidation reactions . Additionally, it has been observed to interact with metalloenzymes, which are proteins containing metal ions that are essential for their catalytic activity . These interactions often involve coordination between the nitrogen atoms of the pyrazole and pyridine rings and the metal ions, leading to changes in the enzyme’s conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases, which are enzymes that play a crucial role in signal transduction pathways . By affecting kinase activity, this compound can alter the phosphorylation status of various proteins, leading to changes in gene expression and cellular responses. Furthermore, this compound has been shown to impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. The nitrogen atoms in the pyrazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, facilitating the binding of the compound to its target . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or high temperatures . Over time, the degradation products may accumulate, potentially altering the compound’s biological activity. Long-term studies have indicated that prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, it can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where a specific dosage range produces a significant biological response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into various metabolites . These interactions can affect metabolic flux, altering the levels of key metabolites and influencing overall metabolic homeostasis . The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of both active and inactive metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments or tissues . For example, binding to transport proteins may facilitate the compound’s entry into cells, while interactions with intracellular binding proteins can affect its distribution within the cytoplasm or organelles .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting metabolic processes and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution on the Pyridine Ring: The chloro and amino groups can be introduced onto the pyridine ring through nucleophilic substitution reactions.
Coupling Reaction: The final step involves coupling the pyrazole ring with the substituted pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dechlorinated derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-aminopyridine: Similar structure but lacks the pyrazole ring.
6-(1H-Pyrazol-1-yl)pyridin-3-amine: Similar structure but lacks the chloro group.
5-Chloro-6-(1H-pyrazol-1-yl)pyridine: Similar structure but lacks the amino group.
Uniqueness
5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-amine is unique due to the presence of both the chloro and amino groups on the pyridine ring, as well as the attached pyrazole ring.
Properties
IUPAC Name |
5-chloro-6-pyrazol-1-ylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-4-6(10)5-11-8(7)13-3-1-2-12-13/h1-5H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEBWVOBGCAVBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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